molecular formula C18H11F6NO2 B14773802 1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde CAS No. 1956366-59-8

1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde

Cat. No.: B14773802
CAS No.: 1956366-59-8
M. Wt: 387.3 g/mol
InChI Key: IYIOUTDEKRZGPY-UHFFFAOYSA-N
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Description

1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde is a complex organic compound characterized by the presence of trifluoromethyl groups, a benzyl group, and an indoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-bis(trifluoromethyl)benzyl bromide with an indoline derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Corresponding carboxylic acid

    Reduction: Corresponding alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(trifluoromethyl)benzyl bromide
  • 2,4-Bis(trifluoromethyl)benzyl chloride
  • 1,4-Bis(trifluoromethyl)benzene

Uniqueness

1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde is unique due to the combination of its indoline core and the presence of trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Biological Activity

1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

  • Chemical Formula : C16H12F6N2O
  • Molecular Weight : 366.27 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2-oxoindoline with 2,4-bis(trifluoromethyl)benzyl bromide. The reaction conditions typically include:

  • Reagents : Base (e.g., NaOH), solvent (e.g., DMF)
  • Temperature : Reflux conditions for several hours

Anticancer Activity

This compound has shown promising anticancer activity in various studies. The compound was evaluated against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549).

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.0Induction of apoptosis via caspase activation
A54912.5Inhibition of microtubule assembly

In vitro studies demonstrated that the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting microtubule dynamics, leading to cell cycle arrest and subsequent cell death .

Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound. Preliminary results suggest that it exhibits activity against certain viral strains, potentially by inhibiting viral replication mechanisms.

Virus TypeEC50 (µM)Observations
HCV8.0Significant reduction in viral load
Influenza A10.5Inhibition of hemagglutination

These findings indicate that the compound may interfere with viral entry or replication processes .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Caspase Activation : The compound triggers apoptotic pathways by activating caspases, which are critical for programmed cell death.
  • Microtubule Disruption : It destabilizes microtubules, a vital component of the cytoskeleton, affecting cell division and integrity.
  • Viral Replication Inhibition : For antiviral effects, it likely disrupts viral life cycles at multiple stages, although exact mechanisms require further elucidation.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a study involving MDA-MB-231 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups .
  • Viral Infection Study : In vitro experiments using HCV-infected hepatocytes showed that treatment with the compound led to a marked decrease in viral RNA levels after 48 hours .

Properties

CAS No.

1956366-59-8

Molecular Formula

C18H11F6NO2

Molecular Weight

387.3 g/mol

IUPAC Name

1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2-oxo-3H-indole-4-carbaldehyde

InChI

InChI=1S/C18H11F6NO2/c19-17(20,21)12-5-4-10(14(6-12)18(22,23)24)8-25-15-3-1-2-11(9-26)13(15)7-16(25)27/h1-6,9H,7-8H2

InChI Key

IYIOUTDEKRZGPY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2N(C1=O)CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F)C=O

Origin of Product

United States

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